molecular formula C10H15N3O3 B2503445 1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2097895-66-2

1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2503445
CAS RN: 2097895-66-2
M. Wt: 225.248
InChI Key: IEFGSBDQLGYGDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The review summarizes and systematizes the literature data on the synthesis and some aspects of the application of pyrrolo [1,2- a ]imidazoles. Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .


Molecular Structure Analysis

The molecular formula of APCI is C10H15N3O3, and its molecular weight is 225.248. It has a complex structure composed of an imidazolidinone ring, a pyrrolidine ring, and an acyl group.


Chemical Reactions Analysis

The review is organized in four main chapters that identify the most common approaches to imidazolidin-2-one derivatives: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives, and (4) aziridine ring expansion .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Pharmaceuticals and Biologically Active Compounds

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They can be transformed into a broad variety of complex structures and represent a useful class of chiral auxiliaries for asymmetric transformations .

Synthetic Intermediates

Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are used in the synthesis of various bioactive molecules.

Drug Discovery

The pyrrolidine ring, a part of “1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Bioactive Molecules

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used in the synthesis of bioactive molecules with target selectivity .

Synthesis of N-CF3 Imidazolidin-2-one Derivatives

N-CF3 Imidazolidin-2-one derivatives can be synthesized via photocatalytic and silver-catalyzed hydroamidation . This presents the first Ag-catalyzed hydroamidation .

Safety and Hazards

The safety data sheet for imidazole indicates that it may form combustible dust concentrations in air and is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . Imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

1-(3-acetylpyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7(14)8-2-4-12(6-8)10(16)13-5-3-11-9(13)15/h8H,2-6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGSBDQLGYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one

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